1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone
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Overview
Description
The compound “1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone” contains a methoxy group, a benzo[d]thiazol-2-yl group, an amino group, a methylthiazol-5-yl group, and an ethanone group . These functional groups could potentially contribute to the compound’s physical and chemical properties, as well as its reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzo[d]thiazol-2-yl group suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, and the ethanone group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Antimicrobial and Antitubercular Agents : Compounds synthesized from "1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone" have been evaluated for their antimicrobial and antitubercular activities. Some derivatives exhibited modest activity against bacteria and fungi, indicating potential as antimicrobial agents. Other derivatives demonstrated significant anti-tubercular activity, suggesting their utility in combating tuberculosis (Patel, Agravat, & Shaikh, 2011; Maurya et al., 2013).
Anticancer Agents : Novel aminothiazole-paeonol derivatives synthesized from this compound were assessed for their anticancer effects on various cancer cell lines. Some derivatives showed high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells, indicating their promise as anticancer agents (Tsai et al., 2016).
Antioxidant Agents : Derivatives synthesized from "1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone" have been evaluated for their antioxidant activities. Some derivatives demonstrated antioxidant activity superior to known antioxidants in various assays, highlighting their potential as novel antioxidant agents (Satheesh et al., 2017).
Anti-Inflammatory Agents : The synthesis of new derivatives has led to the discovery of compounds with anti-inflammatory activity. These findings suggest the potential application of these compounds in the treatment of inflammation-related disorders (Labanauskas et al., 2004).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and other proteins . They have been associated with diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . For instance, they may inhibit or activate enzymes, block or stimulate receptors, or interfere with other cellular components .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . For instance, they may activate or inhibit certain enzymes, leading to changes in the metabolic pathways . They may also affect signal transduction pathways by interacting with various receptors .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties . For instance, they may be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through various routes .
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Various factors, such as ph, temperature, and the presence of other substances, can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-7-12(8(2)18)21-13(15-7)17-14-16-10-6-9(19-3)4-5-11(10)20-14/h4-6H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHGAJTWQBAXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC3=C(S2)C=CC(=C3)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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